1,3-Dihydro-2-benzofuran-5-sulfonyl chloride
Overview
Description
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride (1,3-DHBFS) is an organic compound containing a benzofuran ring and a sulfonyl chloride group. This compound is a colorless solid with a pungent odor and is soluble in both organic and aqueous solvents. It is typically used as a reagent for organic synthesis, as a ligand for coordination chemistry and as a catalyst in a variety of organic reactions.
Scientific Research Applications
Medicinal Chemistry: Anticancer Agent Synthesis
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride has been identified as a precursor in the synthesis of benzofuran derivatives, which have shown significant potential in anticancer therapy . These compounds exhibit cell growth inhibitory effects across various cancer cell lines, including leukemia, lung cancer, and ovarian cancer, making them valuable for developing targeted cancer therapies with minimal side effects.
Materials Science: Advanced Polymer Research
In materials science, this compound serves as a building block for creating novel polymers with specific properties . Its sulfonyl chloride group can react with various nucleophiles, allowing for the introduction of sulfonamide functionalities into polymers, which can alter their thermal stability, solubility, and mechanical properties.
Environmental Science: Pollutant Degradation Studies
The reactivity of 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride towards different chemical groups can be harnessed in environmental science to study the degradation pathways of similar organic pollutants . Understanding these pathways is crucial for developing effective methods to remove such contaminants from the environment.
Analytical Chemistry: Chromatography and Spectroscopy
This compound’s distinct chemical structure can be used as a standard or reference material in chromatographic and spectroscopic methods to identify and quantify similar organic compounds in complex mixtures . Its unique spectral properties can aid in the calibration of analytical instruments.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride can be utilized to study enzyme inhibition . By modifying enzymes’ active sites or altering their conformation, researchers can gain insights into enzyme mechanisms and discover potential inhibitors that could lead to new biochemical tools or drugs.
Pharmacology: Drug Development
The sulfonyl chloride moiety in 1,3-Dihydro-2-benzofuran-5-sulfonyl chloride is reactive towards various nucleophilic groups present in drug molecules, which can be exploited in pharmacological research to develop prodrugs or to improve the pharmacokinetic properties of existing drugs .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to the formation of sulfonamides or sulfonate esters, respectively.
Biochemical Pathways
These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others .
Result of Action
Based on the known biological activities of benzofuran compounds, potential effects could include inhibition of cell growth, induction of oxidative stress, and interference with viral replication .
Action Environment
For example, the compound is stored at 4°C, suggesting that it may be sensitive to temperature .
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(10,11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQZXCNAVFOVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2-benzofuran-5-sulfonyl chloride | |
CAS RN |
1151512-23-0 | |
Record name | 1,3-dihydro-2-benzofuran-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.